N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, an oxalamide group, and a tetrahydrothiophene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Introduction of the Ethyl Group: The cyclohexene derivative is then subjected to an alkylation reaction to introduce the ethyl group.
Synthesis of the Tetrahydrothiophene Moiety:
Coupling Reaction: The final step involves coupling the cyclohexene derivative with the tetrahydrothiophene moiety using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the hydroxyethoxy group.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines or alcohols can be formed.
Substitution: Various ethers or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The oxalamide group could form hydrogen bonds with biological targets, while the cyclohexene and tetrahydrothiophene moieties could interact through hydrophobic or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(methyl)oxalamide: Lacks the tetrahydrothiophene moiety, potentially altering its reactivity and biological activity.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide, which may affect its chemical properties and applications.
Uniqueness
The presence of both the cyclohexene and tetrahydrothiophene moieties in N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide makes it unique compared to other compounds
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H28N2O3 with a molecular weight of approximately 356.5 g/mol. It contains a cyclohexene moiety and a tetrahydrothiophene ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H28N2O3 |
Molecular Weight | 356.5 g/mol |
Structure | Complex organic compound |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structural components, particularly the oxalamide linkage, may facilitate binding to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with inflammatory responses.
- Cellular Uptake : The hydrophilic nature of the hydroxyethoxy group may enhance cellular uptake, thereby increasing bioavailability.
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Analgesic Properties : The potential to modulate pain pathways suggests analgesic effects, which are currently under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study examined similar oxalamides and found significant antitumor effects against various cancer cell lines, indicating potential applications in oncology.
- Toxicity Assessments : Toxicity studies revealed that while some derivatives showed promising therapeutic indices, others exhibited significant toxicity at higher doses, necessitating careful dose optimization .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c20-9-10-23-17(7-11-24-13-17)12-19-16(22)15(21)18-8-6-14-4-2-1-3-5-14/h4,20H,1-3,5-13H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQHJGETXXOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.